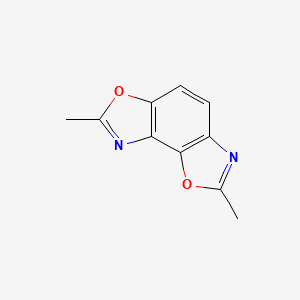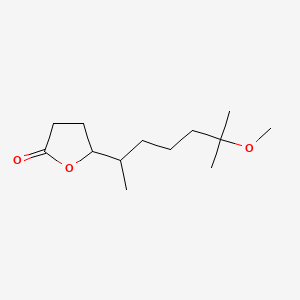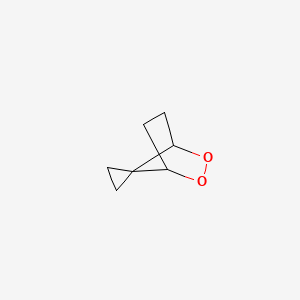
Isoquinoline, decahydro-8-(2-methoxybenzamido)-2-methyl-, (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoquinoline, decahydro-8-(2-methoxybenzamido)-2-methyl-, (E)- is a complex organic compound with a unique structure. It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This particular compound is characterized by its decahydro structure, indicating the presence of ten hydrogen atoms, and the (E)- configuration, which refers to the specific geometric arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, decahydro-8-(2-methoxybenzamido)-2-methyl-, (E)- typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Isoquinoline Core: This can be achieved through the Pomeranz-Fritsch reaction, where benzaldehyde and an aminoacetaldehyde diethyl acetal react under acidic conditions.
Hydrogenation: The isoquinoline core undergoes hydrogenation to add hydrogen atoms, resulting in the decahydro structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
化学反应分析
Types of Reactions
Isoquinoline, decahydro-8-(2-methoxybenzamido)-2-methyl-, (E)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can further hydrogenate the compound or reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxides, while substitution reactions can produce various substituted isoquinoline derivatives.
科学研究应用
Isoquinoline, decahydro-8-(2-methoxybenzamido)-2-methyl-, (E)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of Isoquinoline, decahydro-8-(2-methoxybenzamido)-2-methyl-, (E)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For instance, its derivatives may inhibit certain enzymes involved in disease processes, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Isoquinoline: The parent compound with a simpler structure.
Tetrahydroisoquinoline: A partially hydrogenated derivative.
2-Methoxybenzamide: A related compound with a similar functional group.
Uniqueness
Isoquinoline, decahydro-8-(2-methoxybenzamido)-2-methyl-, (E)- is unique due to its specific (E)- configuration and the presence of both the decahydro isoquinoline core and the 2-methoxybenzamido group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
属性
| 53525-82-9 | |
分子式 |
C18H26N2O2 |
分子量 |
302.4 g/mol |
IUPAC 名称 |
N-[(4aR,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-8-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C18H26N2O2/c1-20-11-10-13-6-5-8-16(15(13)12-20)19-18(21)14-7-3-4-9-17(14)22-2/h3-4,7,9,13,15-16H,5-6,8,10-12H2,1-2H3,(H,19,21)/t13-,15-,16?/m1/s1 |
InChI 键 |
PSCUSBHTWIZHDR-CWSLVUQWSA-N |
手性 SMILES |
CN1CC[C@H]2CCCC([C@@H]2C1)NC(=O)C3=CC=CC=C3OC |
规范 SMILES |
CN1CCC2CCCC(C2C1)NC(=O)C3=CC=CC=C3OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid](/img/structure/B13766707.png)


![6-Methyl-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine--hydrogen chloride (1/1)](/img/structure/B13766730.png)

![Benzene, 1-[2-(2-chloroethoxy)ethoxy]-4-(1,1,3,3-tetramethylbutyl)-](/img/structure/B13766742.png)


